Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate
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Description
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21NO5
- Molecular Weight : 319.35 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(OC)CCN1C=CC(C2=C1C=C(OCC)C(OCC)=C2)=O
This compound exhibits several biological activities that can be attributed to its structural features:
- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
- Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress .
- Antimicrobial Effects : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Cancer Research : A study investigated the effects of various quinoline derivatives on cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent .
- Infection Models : In vitro assays demonstrated that the compound inhibited growth in Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial therapies .
- Oxidative Stress Studies : Research involving cellular models exposed to oxidative stress revealed that the compound significantly reduced cell death and improved cell viability compared to untreated controls, highlighting its protective role .
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 3-(6,7-diethoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-15-10-12-13(11-16(15)23-5-2)18(8-6-14(12)19)9-7-17(20)21-3/h6,8,10-11H,4-5,7,9H2,1-3H3 |
InChI Key |
YHBOUQCDBQSDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)OCC |
Origin of Product |
United States |
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